![molecular formula C22H15N3 B14885864 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline is a heterocyclic compound that features both a fluorenylidene and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline typically involves the reaction of 9H-fluoren-9-one with hydrazine hydrate to form 9H-fluoren-9-ylidenehydrazine. This intermediate is then reacted with 2-chloroquinoline under basic conditions to yield the target compound . The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) or 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the fluorenylidene moiety to a fluorenyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce fluorenyl-substituted quinolines.
科学研究应用
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline has several scientific research applications:
作用机制
The mechanism of action of 2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline involves its interaction with biological macromolecules. The fluorenylidene moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the quinoline ring can interact with various enzymes, inhibiting their activity and contributing to the compound’s antimicrobial and anticancer properties .
相似化合物的比较
Similar Compounds
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]-1,3-thiazole: This compound has a thiazole ring instead of a quinoline ring and exhibits similar antimicrobial properties.
N-Aryl(alkyl)-2-[2-(9H-fluoren-9-ylidene)hydrazinylidene]-5,5-dimethyl-4-oxohexanamides: These compounds have been studied for their antinociceptive and antimicrobial activities.
Uniqueness
2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline is unique due to its dual functionality, combining the properties of both fluorenylidene and quinoline moieties.
属性
分子式 |
C22H15N3 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC 名称 |
N-(fluoren-9-ylideneamino)quinolin-2-amine |
InChI |
InChI=1S/C22H15N3/c1-6-12-20-15(7-1)13-14-21(23-20)24-25-22-18-10-4-2-8-16(18)17-9-3-5-11-19(17)22/h1-14H,(H,23,24) |
InChI 键 |
HRVWXEBCVODKCX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=N2)NN=C3C4=CC=CC=C4C5=CC=CC=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



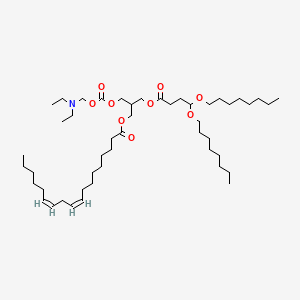
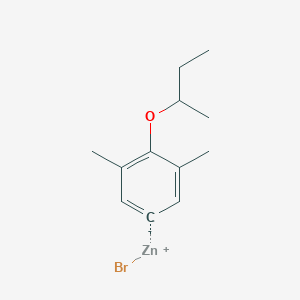
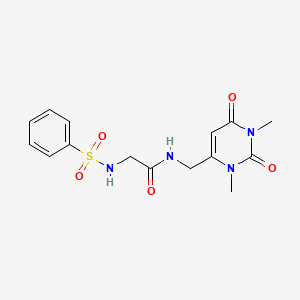
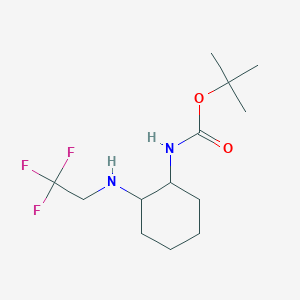

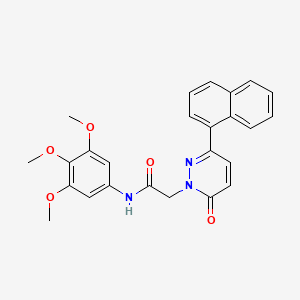

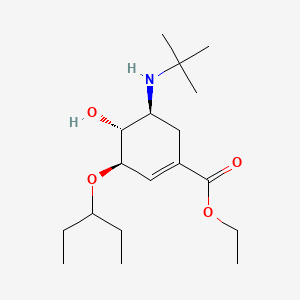
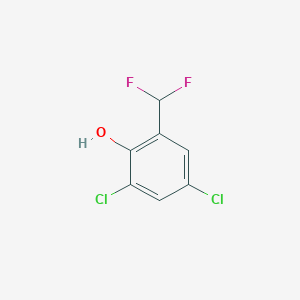
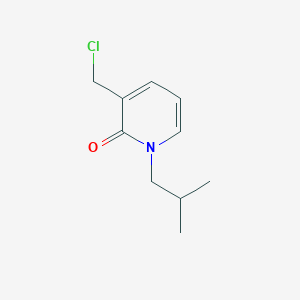
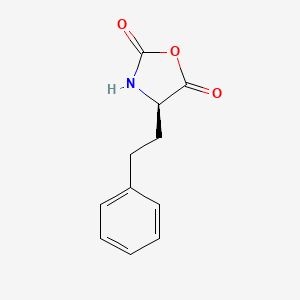
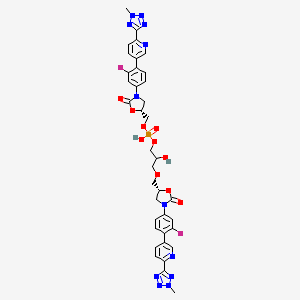
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
